molecular formula C20H28N2O4 B2436270 tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate CAS No. 2251053-69-5

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2436270
CAS No.: 2251053-69-5
M. Wt: 360.454
InChI Key: AYCRMAQBNMOQAX-UHFFFAOYSA-N
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Description

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[25]octane-5-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate typically involves multiple steps. One common method includes the protection of amine groups using tert-butyl and benzyloxycarbonyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate include other spirocyclic amines and carbamates. What sets this compound apart is its unique combination of tert-butyl and benzyloxycarbonyl protective groups, which provide stability and reactivity under specific conditions. Examples of similar compounds include tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate .

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-11-7-10-20(14-22)12-16(20)21-17(23)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCRMAQBNMOQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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